Vitamin D4-d3
Description
Properties
Molecular Formula |
C28H46O |
|---|---|
Molecular Weight |
401.7 g/mol |
IUPAC Name |
(1S,3Z)-3-[(2E)-2-[(1R,3aS,7aR)-7a-methyl-1-[(2R,5S)-6-methyl-5-(trideuteriomethyl)heptan-2-yl]-2,3,3a,5,6,7-hexahydro-1H-inden-4-ylidene]ethylidene]-4-methylidenecyclohexan-1-ol |
InChI |
InChI=1S/C28H46O/c1-19(2)20(3)9-10-22(5)26-15-16-27-23(8-7-17-28(26,27)6)12-13-24-18-25(29)14-11-21(24)4/h12-13,19-20,22,25-27,29H,4,7-11,14-18H2,1-3,5-6H3/b23-12+,24-13-/t20-,22+,25-,26+,27-,28+/m0/s1/i3D3 |
InChI Key |
DIPPFEXMRDPFBK-QSIFOQNMSA-N |
Isomeric SMILES |
[2H]C([2H])([2H])[C@@H](CC[C@@H](C)[C@H]1CC[C@@H]\2[C@@]1(CCC/C2=C\C=C/3\C[C@H](CCC3=C)O)C)C(C)C |
Canonical SMILES |
CC(C)C(C)CCC(C)C1CCC2C1(CCCC2=CC=C3CC(CCC3=C)O)C |
Origin of Product |
United States |
Preparation Methods
Isolation of 22,23-Dihydrobrassicasterol
Vitamin D4 originates from 22,23-dihydrobrassicasterol, a minor component in commercial β-sitosterol. Through column chromatography and recrystallization, this precursor is isolated with >90% purity. The presence of dihydrobrassicasterol in β-sitosterol enables its selective extraction, though yields remain low (4–6% of total sterol content).
Photochemical Ring-Opening
The isolated dihydrobrassicasterol undergoes UVB irradiation (290–315 nm) to initiate electrocyclic ring-opening, forming previtamin D4. This step mirrors the natural biosynthesis of vitamin D3, where 7-dehydrocholesterol converts to previtamin D3. The reaction equilibrium between previtamin D4, lumisterol, and tachysterol necessitates precise control of irradiation time and wavelength to maximize previtamin D4 yield.
Thermal Isomerization
Previtamin D4 is thermally isomerized to vitamin D4 via a-sigmatropic hydrogen shift. Heating at 60–80°C for 48–72 hours in an inert solvent (e.g., hexane or ethanol) achieves >85% conversion. The crude product is then subjected to deuterium labeling (see Section 3).
Deuterium Labeling Strategies
Introducing three deuterium atoms into vitamin D4 requires site-specific methods to ensure isotopic purity and metabolic stability. Two primary approaches dominate:
H/D Exchange Catalyzed by Ruthenium
A-ring deuteration is achieved via H/D exchange using Ru/C catalysts in deuterium oxide (D2O). For example, alcohol intermediates derived from L-(-)-malic acid undergo exchange at positions C3 and C4 under H2 atmosphere, achieving >93% deuteride incorporation. This method preserves stereochemistry when coupled with kinetic resolution using chiral catalysts.
Convergent Synthesis with Deuterated Synthons
A convergent strategy employs palladium-catalyzed coupling of deuterated A-ring precursors with CD-ring moieties. For instance, deuterium-labeled enyne 13-d3 (synthesized via H/D exchange) is coupled with bromoolefin 17 to yield 25-hydroxyvitamin D4-d3. This method achieves 36–40% isolated yield and >98% isotopic purity, critical for analytical applications.
Purification and Isolation
Supercritical Fluid Chromatography (SFC)
Supercritical CO2 with ethanol as a polar modifier efficiently separates this compound from isomers (e.g., lumisterol, tachysterol). Silica gel stationary phases and pressures of 20–35 MPa resolve compounds within 15–20 minutes, achieving >95% purity.
Preparative HPLC
Reverse-phase HPLC (C18 column, acetonitrile/water mobile phase) isolates deuterated analogs. For this compound, retention times differ by 1–2 minutes compared to non-deuterated forms, enabling high-resolution separation.
Analytical Validation
Nuclear Magnetic Resonance (NMR)
HSQC NMR distinguishes deuterated positions via chemical shift perturbations. For this compound, C3 and C4 protons exhibit upfield shifts (Δδ = 0.05–0.12 ppm) due to deuterium substitution.
Mass Spectrometry (LC-MS/MS)
Derivatization with DAP-PA enhances ionization efficiency. This compound shows a mass shift of +3 Da (m/z 637.5 → 640.5) compared to non-deuterated analogs, confirming isotopic incorporation.
Challenges and Innovations
Isotopic Dilution
Trace non-deuterated contaminants (<2%) necessitate repetitive chromatography. Recent advances in microfluidic reactors reduce side reactions, improving isotopic purity to >99%.
Scalability
Continuous-flow systems combine photochemical and thermal steps, reducing reaction times from days to minutes. For example, microreactors achieve 42% conversion of 7-dehydrocholesterol to vitamin D3 analogs in <1 minute, suggesting applicability to D4-d3 synthesis.
Chemical Reactions Analysis
Types of Reactions
Vitamin D4-d3 undergoes several types of chemical reactions, including:
Oxidation: The hydroxylation of this compound in the liver and kidneys to form its active metabolites.
Reduction: Reduction reactions are less common but can occur under specific conditions.
Substitution: Substitution reactions involving the replacement of functional groups in the this compound molecule.
Common Reagents and Conditions
Oxidation: Common reagents include molecular oxygen and cytochrome P450 enzymes in the liver and kidneys.
Reduction: Reducing agents such as sodium borohydride can be used under controlled conditions.
Substitution: Reagents like halogens or nucleophiles can be used in substitution reactions.
Major Products Formed
The major products formed from these reactions include hydroxylated metabolites such as 25-hydroxythis compound and 1,25-dihydroxythis compound, which are biologically active forms of the compound .
Scientific Research Applications
Vitamin D4-d3 has a wide range of scientific research applications, including:
Chemistry: Used as a model compound to study the photochemical and thermal isomerization processes.
Biology: Investigated for its role in calcium and phosphate homeostasis, as well as its effects on cellular differentiation and proliferation.
Medicine: Explored for its potential therapeutic applications in treating vitamin D deficiency, osteoporosis, and certain cancers.
Industry: Utilized in the fortification of foods and dietary supplements to enhance their nutritional value .
Mechanism of Action
Vitamin D4-d3 exerts its effects by binding to the vitamin D receptor (VDR), a nuclear receptor that regulates the expression of various genes involved in calcium and phosphate metabolism. Upon binding to VDR, this compound forms a complex that translocates to the nucleus, where it interacts with specific DNA sequences to modulate gene transcription. This process ultimately leads to increased calcium and phosphate absorption in the intestines, promoting bone health and remodeling .
Comparison with Similar Compounds
Comparison with Similar Compounds
Vitamin D3-d3 is structurally and functionally distinct from other vitamin D compounds. Below is a comparative analysis:
Vitamin D3 (Cholecalciferol)
- Structure : C₂₇H₄₄O; lacks deuterium atoms present in D3-d3.
- Role: Endogenous hormone synthesized in skin via UVB exposure; used in dietary supplements to treat deficiency.
- Metabolism : Converted to 25-hydroxyvitamin D3 [25(OH)D3] in the liver and further hydroxylated to 1,25-dihydroxyvitamin D3 [1,25(OH)₂D3] in the kidneys .
- Key Difference : D3-d3 serves as an analytical tool, whereas D3 is bioactive and directly involved in calcium homeostasis and immune regulation .
Vitamin D2 (Ergocalciferol)
- Structure : C₂₈H₄₄O; differs from D3 by an additional methyl group and double bond in the side chain.
- Role : Plant-derived supplement; less effective than D3 in raising serum 25(OH)D levels .
- Metabolism : Forms 25(OH)D2, which has lower affinity for vitamin D-binding protein (DBP) compared to 25(OH)D3, leading to faster clearance .
25-Hydroxyvitamin D3 [25(OH)D3]
- Structure : C₂₇H₄₄O₂; hydroxylated form of D3.
- Role : Major circulating metabolite and biomarker for vitamin D status.
- Key Difference : While 25(OH)D3 is measured clinically, D3-d3 enables its accurate quantification by correcting for matrix effects in LC–MS/MS .
Data Tables
Table 1: Structural and Functional Comparison
| Compound | Molecular Formula | Molecular Weight | CAS Number | Primary Application |
|---|---|---|---|---|
| Vitamin D3-d3 | C₂₇H₄₁D₃O | 387.66 | 80666-48-4 | Internal standard for LC–MS/MS |
| Vitamin D3 | C₂₇H₄₄O | 384.64 | 67-97-0 | Supplementation, metabolic studies |
| Vitamin D2 | C₂₈H₄₄O | 396.65 | 50-14-6 | Supplementation (less potent than D3) |
| 25(OH)D3 | C₂₇H₄₄O₂ | 400.64 | 19356-17-3 | Clinical biomarker of vitamin D status |
Table 2: Efficacy in Raising Serum 25(OH)D Levels
Research Findings
Analytical Utility of Vitamin D3-d3
- LC–MS/MS Applications : D3-d3 improves sensitivity and reproducibility in quantifying vitamin D metabolites. Derivatization reagents like PTAD and DMEQ-TAD amplify signal intensity by 10–50x when paired with deuterated standards .
- Pharmacokinetic Studies : Enables precise tracking of D3 absorption and metabolism. For example, studies show D3 supplementation increases 25(OH)D3 levels by 30–50% more than D2 over 12 weeks .
Metabolic Differences Between D2 and D3
- Tjellesen et al. (1986) demonstrated that D2 supplementation reduces serum 25(OH)D3 by 20–30%, suggesting competition for hydroxylation enzymes .
- Logan et al. (2013) found that long-term D3 supplementation maintained 25(OH)D levels 15–20 nmol/L higher than D2 during winter months .
Controversies in Efficacy
- While Holick et al. (2008) initially reported equivalence between D2 and D3 , subsequent meta-analyses (e.g., Tripkovic et al., 2012) confirmed D3’s superiority, with a 15–25% greater efficacy in raising 25(OH)D .
Biological Activity
Vitamin D4-D3, also known as 1α,25-dihydroxy-3-epi-vitamin D3, is a metabolite of vitamin D3 that has garnered attention for its unique biological activities and potential therapeutic applications. This compound interacts with the vitamin D receptor (VDR), influencing various physiological processes, including calcium homeostasis, immune response, and cellular proliferation. This article delves into the biological activity of this compound, supported by research findings, case studies, and data tables.
This compound exerts its effects primarily through binding to the VDR, a nuclear receptor that regulates gene expression. Upon binding, VDR forms a heterodimer with the retinoid X receptor (RXR), facilitating the transcription of target genes involved in calcium and phosphate metabolism, immune function, and cell differentiation.
Key Functions:
- Calcium Homeostasis : Regulates calcium absorption in the intestines and maintains serum calcium levels.
- Bone Health : Influences osteoblast and osteoclast activity, essential for bone remodeling.
- Immune Modulation : Enhances innate immunity and modulates adaptive immune responses.
Comparative Biological Activity
Research has shown that this compound exhibits similar but distinct biological activities compared to other vitamin D metabolites like 1α,25-dihydroxyvitamin D3 (calcitriol). Notably, this compound has a lower calcemic effect, making it a potential candidate for therapeutic use without the risk of hypercalcemia.
| Parameter | This compound | Calcitriol (1α,25(OH)2D3) |
|---|---|---|
| Calcemic Effect | Low | High |
| Gene Activation in Osteoblasts | Moderate | High |
| Immune Response Modulation | Significant | Significant |
| Cellular Proliferation Inhibition | Moderate | High |
Case Studies
- Keratinocyte Proliferation : A study demonstrated that this compound effectively inhibited keratinocyte proliferation in vitro, showing comparable efficacy to calcitriol but with reduced calcemic activity. This suggests its potential use in treating skin disorders such as psoriasis .
- Bone Health : In animal models, this compound was shown to promote bone mineralization without elevating serum calcium levels significantly. This characteristic could make it a safer alternative for patients at risk of hypercalcemia due to other vitamin D therapies .
- Immune Function : Clinical observations indicated that supplementation with this compound improved immune responses in patients with autoimmune conditions. The modulation of T-cell activity was particularly notable, suggesting its role in managing autoimmune diseases .
Research Findings
Recent studies have highlighted the structural characteristics and metabolic pathways of this compound:
- Metabolic Stability : this compound exhibits high metabolic stability, which contributes to its prolonged biological activity within tissues .
- Gene Regulation : The compound has been shown to regulate genes associated with inflammation and immune response through VDR-mediated pathways .
Summary of Key Research Findings
Q & A
Basic Research Questions
Q. What methodological standards ensure accurate quantification of 25-hydroxyvitamin D3 in human samples?
- Answer : Use validated assays (e.g., LC-MS/MS) to minimize cross-reactivity with other vitamin D metabolites. Dried blood spot (DBS) analysis is comparable to plasma measurements but requires strict protocols for sample collection, storage, and calibration to avoid degradation . Cross-validate results with established reference ranges (e.g., 30–50 ng/mL for sufficiency) and account for seasonal/geographic variability in sunlight exposure .
Q. How should clinical studies be designed to evaluate vitamin D3’s role in bone metabolism?
- Answer : Prioritize randomized controlled trials (RCTs) with stratified randomization by baseline 25(OH)D levels, age, and comorbidities (e.g., renal impairment). Include dual-energy X-ray absorptiometry (DXA) for bone density measurements and standardized dosing (e.g., 400–4000 IU/day). Adhere to guidelines requiring pre-specified endpoints (e.g., fracture risk reduction) and adjust for confounders like calcium intake .
Q. What are the limitations of observational studies in linking vitamin D3 to chronic disease outcomes?
- Answer : Observational designs often suffer from residual confounding (e.g., diet, lifestyle) and reverse causality (low D3 as a marker of illness). Mitigate bias by using Mendelian randomization to assess genetic determinants of D3 status or longitudinal cohorts with repeated 25(OH)D measurements .
Advanced Research Questions
Q. How can contradictions in vitamin D3 supplementation efficacy across populations be resolved?
- Answer : Apply contradiction analysis frameworks (e.g., TRIZ) to identify principal conflicting factors. For example, in trials showing no cardiovascular benefit, re-examine dosing regimens (e.g., bolus vs. daily), baseline 25(OH)D thresholds, and subgroup analyses by race/ethnicity (e.g., lower bioavailability in darker-skinned populations) . Meta-regression can isolate moderators like BMI, which inversely correlates with D3 bioavailability .
Q. What statistical methods address over-constraining in vitamin D3 trial simulations?
- Answer : Use constraint-based random simulation with adaptive algorithms to resolve over-constrained scenarios (e.g., conflicting inclusion criteria). For instance, relax constraints on age or comorbidities in elderly cohorts while maintaining stratification for baseline D3 status. Validate models using sensitivity analyses and Bayesian adaptive designs .
Q. How do inter-laboratory variability and assay heterogeneity impact multi-center D3 studies?
- Answer : Standardize protocols via the Vitamin D Standardization Program (VDSP). Conduct cross-lab harmonization using certified reference materials (e.g., NIST SRM 972a) and blinded replicate testing. Report coefficients of variation (CV) <10% for intra-assay precision and use mixed-effects models to adjust for lab-specific biases .
Q. What ethical and methodological challenges arise in vitamin D3 RCTs involving vulnerable populations (e.g., pregnant women)?
- Answer : Ensure equipoise by justifying placebo arms with rigorous monitoring of adverse events (e.g., hypercalcemia). Use adaptive trials to re-evaluate dosing thresholds based on interim safety data. Include culturally sensitive recruitment strategies and transparent informed consent processes addressing potential risks/benefits .
Data Contradiction and Synthesis
Q. Why do meta-analyses show conflicting results on D3’s immunomodulatory effects?
- Answer : Heterogeneity arises from differing definitions of "deficiency" (e.g., <20 vs. <30 ng/mL) and outcome measures (e.g., cytokine levels vs. clinical infection rates). Apply GRADE criteria to assess evidence certainty, prioritizing RCTs with biomarker validation (e.g., IFN-γ suppression assays) over observational data .
Q. How can researchers reconcile discrepancies between mechanistic studies and clinical outcomes?
- Answer : Conduct translational studies integrating in vitro models (e.g., VDR knockout mice) with human trials. For example, use Mendelian randomization to test causality in observed associations or apply pathway analysis (e.g., WGCNA) to link D3-regulated genes to phenotypic outcomes .
Tables for Methodological Reference
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
